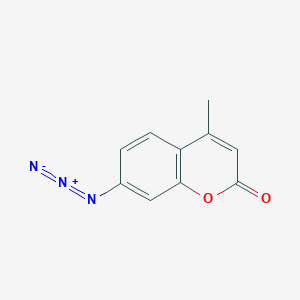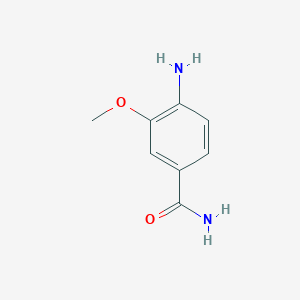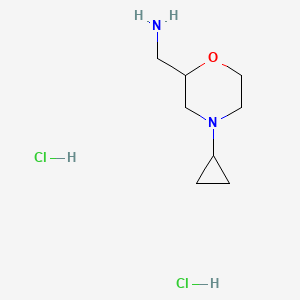![molecular formula C6H8N2O3S B1373419 Ácido 2-[(5-metil-1,3,4-tiadiazol-2-il)metoxi]acético CAS No. 1265895-84-8](/img/structure/B1373419.png)
Ácido 2-[(5-metil-1,3,4-tiadiazol-2-il)metoxi]acético
Descripción general
Descripción
“2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados de 1,3,4-tiadiazol, incluyendo aquellos con un residuo de ácido metoxiacético, han sido sintetizados y evaluados por sus propiedades antimicrobianas. Estos compuestos han mostrado una potente actividad contra una variedad de cepas microbianas, incluyendo E. coli, B. mycoides y C. albicans . La presencia estructural del anillo de tiadiazol contribuye a la capacidad de los compuestos para interferir con la síntesis de la pared celular bacteriana o la función de las proteínas, lo que lleva a su eficacia antimicrobiana.
Actividad anticancerígena
Las propiedades citotóxicas de los derivados de 1,3,4-tiadiazol los convierten en candidatos para el desarrollo de fármacos anticancerígenos. Estos compuestos pueden interrumpir los procesos de replicación del ADN, inhibiendo así la replicación de las células cancerosas. La naturaleza bioisostérica del anillo de tiadiazol con la pirimidina—un componente de los ácidos nucleicos—permite que estos derivados actúen como agentes anticancerígenos potenciales .
Estudios de acoplamiento molecular
Los estudios de acoplamiento molecular de derivados de 1,3,4-tiadiazol han demostrado una fuerte afinidad de unión a las proteínas diana, con energías de unión mínimas que indican buenas constantes de inhibición. Esto sugiere su uso potencial en el diseño de nuevos fármacos, particularmente como inhibidores de enzimas o ligandos de receptores .
Cribado antibacteriano
Las cribas preliminares de derivados de 1,3,4-tiadiazol han mostrado una acción antibacteriana moderada contra diversas cepas bacterianas, incluyendo S. aureus, E. faecalis, E. coli y K. pneumoniae. Los valores de concentración inhibitoria mínima (MIC) obtenidos sugieren que estos compuestos pueden explorarse más a fondo por su potencial terapéutico en el tratamiento de infecciones bacterianas .
Modulación de canales iónicos
Algunos derivados de 1,3,4-tiadiazol se han utilizado para investigar sus efectos sobre los canales iónicos, como los canales Piezo1. Estos estudios son cruciales para comprender el papel de estos canales en los procesos celulares y para el desarrollo de fármacos que se dirigen a estos canales .
Síntesis de compuestos nitrogenados
La reactividad química de los derivados de 1,3,4-tiadiazol permite la síntesis de diversos compuestos nitrogenados. Estas reacciones son significativas en química medicinal para la creación de una amplia gama de fármacos con diversas actividades biológicas .
Direcciones Futuras
The future directions for research on “2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid” and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there may be potential for the development of new therapeutic agents .
Mecanismo De Acción
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid may also interact with various cellular targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to a variety of biological effects . For instance, some indole derivatives exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Related compounds such as indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Análisis Bioquímico
Biochemical Properties
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiadiazole derivatives, including 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid, have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, these compounds can interact with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, these compounds can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, modulating their activity and function. For instance, thiadiazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, these compounds can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiadiazole derivatives can be relatively stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to these compounds can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity may occur .
Metabolic Pathways
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Thiadiazole derivatives can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . These compounds can also affect metabolic flux by inhibiting or activating key metabolic enzymes, resulting in changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . The distribution of thiadiazole derivatives can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters or binding proteins .
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-7-8-5(12-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUHRXHPHKINQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)


![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)

![5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1373359.png)